molecular formula C11H8F9NO B8651249 1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL

1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL

Cat. No.: B8651249
M. Wt: 341.17 g/mol
InChI Key: VHDRSZOHKKZOQF-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is widely used in various scientific research applications due to its ability to facilitate specific chemical reactions and its role as a solvent in peptide chemistry.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include epoxides and reduced derivatives of the compound.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol exerts its effects involves its high ionizing power and ability to stabilize specific molecular conformations. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating specific chemical reactions and stabilizing reactive intermediates .

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-ol can be compared with other fluorinated alcohols such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H8F9NO

Molecular Weight

341.17 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(2,2,2-trifluoroethylamino)phenyl]propan-2-ol

InChI

InChI=1S/C11H8F9NO/c12-8(13,14)5-21-7-3-1-6(2-4-7)9(22,10(15,16)17)11(18,19)20/h1-4,21-22H,5H2

InChI Key

VHDRSZOHKKZOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.2 g (11.8 mmol) of 2,2,2-trifluoro-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-acetamide in 30 mL of THF was treated with 24.2 mL of a 1M BH3.THF-complex solution in THF. The mixture was stirred for 72 hours at RT and then refluxed for 2 hours. After cooling to RT, the mixture was distributed between a saturated aqueous solution of NH4Cl and Et2O. The combined organic phases were dried over Na2SO4 and evaporated. Column chromatography on silicagel with n-heptane/EtOAc 4:1 yielded 3.0 g (74%) of 1,1,1,3,3,3-hexafluoro-2-[4-(2,2,2-trifluoro-ethylamino)-phenyl]-propan-2-ol, light brown oil, MS: 342 (MH+).
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